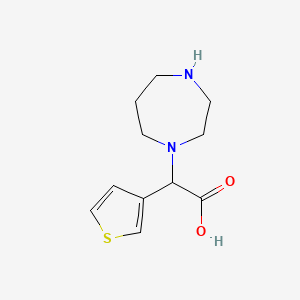
2-(1,4-Diazepan-1-YL)-2-(3-thienyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Diazepan-1-YL)-2-(3-thienyl)acetic acid is a synthetic organic compound that features a diazepane ring and a thienyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-YL)-2-(3-thienyl)acetic acid typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.
Attachment of the Thienyl Group: The thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Introduction of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions could target the diazepane ring or the thienyl group.
Substitution: Substitution reactions might occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,4-Diazepan-1-YL)-2-(3-thienyl)acetic acid could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In industry, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-YL)-2-(3-thienyl)acetic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Diazepan-1-YL)-2-phenylacetic acid
- 2-(1,4-Diazepan-1-YL)-2-(2-thienyl)acetic acid
- 2-(1,4-Diazepan-1-YL)-2-(4-thienyl)acetic acid
Uniqueness
The uniqueness of 2-(1,4-Diazepan-1-YL)-2-(3-thienyl)acetic acid lies in the specific positioning of the thienyl group, which might confer distinct biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-2-thiophen-3-ylacetic acid |
InChI |
InChI=1S/C11H16N2O2S/c14-11(15)10(9-2-7-16-8-9)13-5-1-3-12-4-6-13/h2,7-8,10,12H,1,3-6H2,(H,14,15) |
InChI Key |
VXAXRABAWNQKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















